Anti-HCMV Potency: 7,8-Dihydro-1,6-naphthyridine Derivative A1 vs. Ganciclovir in HFF Cells
In a direct head-to-head comparison, the 7,8-dihydro-1,6-naphthyridine derivative (A1) demonstrated IC50 values 39- to 223-fold lower than ganciclovir (GCV) across multiple HCMV assays in human foreskin fibroblast (HFF) cells [1]. The compound showed narrow-spectrum antiviral activity essentially restricted to human herpesviruses and type 2 rhinovirus, indicating a defined antiviral profile [1].
| Evidence Dimension | Anti-HCMV inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | IC50 39- to 223-fold lower than GCV |
| Comparator Or Baseline | Ganciclovir (GCV, standard of care) |
| Quantified Difference | 39- to 223-fold superior potency |
| Conditions | HFF cells infected with HCMV Towne strain at MOI of 0.5 |
Why This Matters
This quantifiable potency advantage over the clinical standard positions 7,8-dihydro-1,6-naphthyridine derivatives as compelling starting points for HCMV drug discovery programs where overcoming ganciclovir resistance or improving therapeutic index is a strategic objective.
- [1] Bedard, J., May, S., L'Heureux, L., Stamminger, T., Copsey, A., Drach, J., Huffman, J., Chan, L., Jin, H., & Rando, R. F. (2000). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 929-937. View Source
